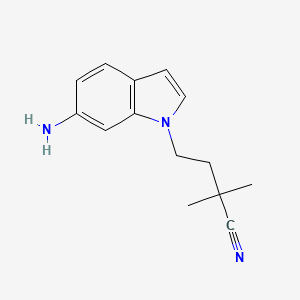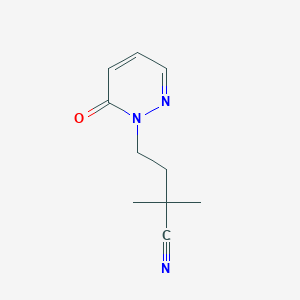![molecular formula C9H13N5S B7589860 N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then stimulate the immune system to attack and destroy cancer cells.
Biochemical and Physiological Effects:
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as TNF-alpha and IFN-alpha, and activate immune cells, such as macrophages and natural killer cells. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the immune system and its role in cancer. However, one limitation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. One area of interest is the development of new cancer therapies that incorporate N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine. Another area of interest is the investigation of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine's potential use in combination with other cancer therapies, such as immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine and its effects on the immune system.
Méthodes De Synthèse
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 4,5-dimethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium nitrite and acetic acid to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with methylamine to form N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine.
Applications De Recherche Scientifique
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6-4-8(15-7(6)2)5-10-9-11-12-13-14(9)3/h4H,5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKNKNQVHGFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)CNC2=NN=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)


![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)


![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)